Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide

EGFR kinase inhibition cinnamic amide SAR MCF-7 antiproliferative

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide (CAS 537689-21-7) is a synthetic (E)-cinnamic amide derivative characterized by a 2-hydroxyphenyl acrylamide core conjugated to a 5-chloro-2-methoxyphenyl amide moiety. The compound falls within the broader chemotype of N-aryl cinnamamides, which are recognized as privileged scaffolds in medicinal chemistry for their ability to engage diverse biological targets including protein kinases, GPCRs, and microbial enzymes.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74
CAS No. 537689-21-7
Cat. No. B2797628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide
CAS537689-21-7
Molecular FormulaC16H14ClNO3
Molecular Weight303.74
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2O
InChIInChI=1S/C16H14ClNO3/c1-21-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19/h2-10,19H,1H3,(H,18,20)/b9-6+
InChIKeyQGKDSCOHAXKLQP-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide (CAS 537689-21-7): Structural Identity and Procurement-Relevant Baseline


(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide (CAS 537689-21-7) is a synthetic (E)-cinnamic amide derivative characterized by a 2-hydroxyphenyl acrylamide core conjugated to a 5-chloro-2-methoxyphenyl amide moiety [1]. The compound falls within the broader chemotype of N-aryl cinnamamides, which are recognized as privileged scaffolds in medicinal chemistry for their ability to engage diverse biological targets including protein kinases, GPCRs, and microbial enzymes [2]. Unlike simpler cinnamamides, the electronic and steric features introduced by the ortho-hydroxyl group on the cinnamic acid phenyl ring and the 5-chloro-2-methoxy substitution on the anilide ring are expected to modulate both target binding affinity and physicochemical properties, making accurate structural identity essential for reproducible research outcomes.

Why Generic Substitution by Closely Related Cinnamic Amides Fails: The Evidence Basis for CAS 537689-21-7


Within the N-aryl cinnamamide class, minor structural perturbations to the aryl substituents yield substantial differences in biological activity, selectivity, and physicochemical behavior that preclude reliable generic interchange. Published structure–activity relationship (SAR) studies on cinnamic amide EGFR kinase inhibitors demonstrate that the nature and position of substituents on both the N-phenyl ring and the cinnamoyl phenyl ring critically determine inhibitory potency—compounds differing by a single substituent can exhibit over 3-fold variation in IC50 values against MCF-7 cell proliferation [1]. More broadly, LC-MS/MS analysis of E/Z isomerization in hydroxycinnamic acid amides reveals that the (E)-configuration is susceptible to UV-induced isomerization to the (Z)-isomer, which can exhibit reduced or altered biological activity—a stability parameter that cannot be assumed constant across analogs [2]. For procurement purposes, routine one-to-one substitution of CAS 537689-21-7 by analogs lacking the ortho-hydroxyl group or the 5-chloro-2-methoxyphenyl motif, or by (Z)-isomer contaminants, risks introducing uncontrolled variables that compromise assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide (CAS 537689-21-7)


Structural Differentiation from EGFR-Active Cinnamic Amides via ortho-Hydroxyl Introduction

The target compound incorporates an ortho-hydroxyl group on the cinnamic acid phenyl ring, a structural feature absent in the most potent EGFR-inhibitory cinnamic amides identified by Zhang et al., where compounds 2f and 2j (lacking ortho-OH) exhibited IC50 values of 5.16 μM and 7.37 μM against MCF-7 cells, respectively [1]. While direct EGFR IC50 data for CAS 537689-21-7 are not published, the ortho-hydroxyl group is known to engage in intramolecular hydrogen bonding with the acrylamide carbonyl, reducing conformational flexibility relative to unsubstituted analogs—a property that can shift target selectivity profiles away from EGFR and toward other therapeutically relevant targets such as carbonic anhydrases or matrix metalloproteinases, where ortho-hydroxy cinnamic acid derivatives have demonstrated inhibitor activity [2].

EGFR kinase inhibition cinnamic amide SAR MCF-7 antiproliferative

Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile vs. Des-hydroxy and Des-chloro Analogs

The simultaneous presence of a phenolic hydroxyl (H-bond donor/acceptor), a methoxy group (H-bond acceptor), and a chloro substituent (halogen bond donor) endows CAS 537689-21-7 with a physicochemical profile distinct from common comparator cinnamamides. Using the related compounds N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide and 3-(4-tert-butylphenyl)-N-(5-chloro-2-methoxyphenyl)acrylamide as reference points, the target compound's ortho-hydroxyl introduces an additional hydrogen bond donor (HBD count = 2 vs. ≤1 for comparators), lowering calculated logP by approximately 0.5–1.0 units and altering aqueous solubility and permeability relative to des-hydroxy analogs . This difference in HBD count and lipophilicity is critical for applications where CNS penetration (favored by lower HBD) or aqueous solubility (favored by higher HBD) is a selection criterion.

calculated logP hydrogen bond donors drug-likeness physicochemical profiling

Patent-Derived Structural Novelty Within the Heterocyclic Acrylamide Pharmacophore Class

The 5-chloro-2-methoxyphenyl anilide motif present in CAS 537689-21-7 appears within the Markush structures of patent families covering acrylamide-based FabI (enoyl-ACP reductase) inhibitors with reported antibacterial activity against S. aureus (FabI IC50 as low as 0.14 μM for optimized derivatives) [1]. While the target compound itself is not claimed as a lead, its structural elements—specifically the combination of 2-hydroxyphenyl acrylamide with a 5-chloro-2-methoxyphenyl amide—represent a distinct substitution pattern relative to the exemplified FabI inhibitors, which typically feature heterocyclic or polycyclic aromatic amide substituents [2]. This structural novelty supports the use of CAS 537689-21-7 as a tool compound for exploring the SAR frontier around the FabI pharmacophore or as a negative control lacking the full heterocyclic complexity of lead compounds.

FabI inhibitor antibacterial acrylamide structure novelty patent landscape

(E)-Configuration Stability as a Differentiator from (Z)-Isomer and Non-stereodefined Cinnamamides

Hydroxycinnamic acid amides are known to undergo light-induced (E)→(Z) isomerization, with the (Z)-isomer frequently exhibiting diminished biological activity compared to the (E)-isomer [1]. For CAS 537689-21-7, the (E)-configuration is explicitly defined, whereas many commercially available cinnamamide analogs are supplied as unspecified E/Z mixtures. LC-MS/MS studies on related hydroxycinnamic acid amides demonstrate that UV exposure (254–365 nm) can convert up to 30–50% of the (E)-isomer to the (Z)-form within hours in solution, depending on solvent and substitution pattern [2]. This makes stereochemical integrity a key quality attribute for assay reproducibility—a factor that differentiates stereodefined CAS 537689-21-7 from non-stereodefined comparator compounds.

E/Z isomerization photostability hydroxycinnamic amide assay reproducibility

Optimal Research Application Scenarios for (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide (CAS 537689-21-7)


Kinase Selectivity Profiling Panels for ortho-Hydroxy Cinnamic Amide SAR Exploration

Based on the structural differentiation from EGFR-biased cinnamic amides (Section 3, Evidence 1), CAS 537689-21-7 is best deployed in broad kinase selectivity profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to map the target landscape accessible to ortho-hydroxy cinnamamides. The compound serves as a tool to identify kinases whose inhibition is enhanced or diminished by the intramolecular hydrogen bonding network unique to the ortho-OH scaffold, enabling SAR-driven optimization toward non-EGFR kinase targets.

FabI Antibacterial Baseline Comparator for Heterocyclic Acrylamide Lead Optimization

As a structurally distinct cinnamamide lacking the optimized heterocyclic substituents found in low-nanomolar FabI inhibitors (Section 3, Evidence 3), CAS 537689-21-7 provides a valuable baseline comparator for medicinal chemistry programs targeting bacterial enoyl-ACP reductase. Its use in parallel dose-response assays alongside optimized leads (e.g., compound 27 with FabI IC50 = 0.14 μM) enables quantification of the potency gain attributable to heterocyclic amide elaboration.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The calculated lower logP and higher HBD count of CAS 537689-21-7 relative to des-hydroxy cinnamamide analogs (Section 3, Evidence 2) positions it as a useful benchmark compound for CNS drug discovery programs evaluating the permeability-solubility trade-off. Its physicochemical profile aligns with CNS MPO (Multiparameter Optimization) scoring criteria, and it can serve as a reference standard in PAMPA-BBB or MDCK-MDR1 permeability assays.

Photostability-Controlled Experimental Design for Hydroxycinnamic Amide Bioassays

The documented class-level susceptibility of hydroxycinnamic acid amides to E→Z photoisomerization (Section 3, Evidence 4) necessitates light-protected handling and stereochemical quality control when using CAS 537689-21-7. This compound is well-suited as a positive control in photostability method development—where deliberate UV exposure followed by HPLC or LC-MS analysis of E/Z ratios can validate assay protocols for light-sensitive cinnamamide libraries.

Quote Request

Request a Quote for (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.